Thalidomide-5'-O-C2-alkyne is a derivative of thalidomide, a compound originally developed as a sedative and later recognized for its teratogenic effects. This specific derivative has been modified to include an alkyne group at the 5'-O position, enhancing its chemical reactivity and potential applications in scientific research and medicine. Thalidomide-5'-O-C2-alkyne is classified as an organic compound and falls under the category of thalidomide analogues, which are being investigated for various therapeutic applications.
The synthesis of Thalidomide-5'-O-C2-alkyne typically involves several steps:
The synthesis can be optimized using continuous flow reactors, which allow for better control over reaction conditions and increased yields. Industrial production often employs automated synthesis platforms to enhance efficiency and scalability, ensuring high purity and yield of the final product.
Thalidomide-5'-O-C2-alkyne has a complex molecular structure characterized by its alkyne group, which contributes to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 400.38 g/mol. The presence of the alkyne group provides distinct reactivity compared to other thalidomide derivatives .
Thalidomide-5'-O-C2-alkyne can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and Grignard reagents or organolithium compounds for substitution reactions.
The mechanism of action for Thalidomide-5'-O-C2-alkyne primarily involves its interaction with cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. By binding to cereblon, this compound modulates protein degradation pathways, leading to therapeutic effects particularly relevant in cancer treatment and inflammatory diseases. This interaction enhances the degradation of specific target proteins, contributing to its anti-cancer and anti-inflammatory properties .
Thalidomide-5'-O-C2-alkyne is typically characterized by its solid state at room temperature with high purity (≥95% as determined by HPLC). It is recommended that this compound be stored at -20°C to maintain stability.
The compound exhibits unique reactivity due to the presence of the alkyne group, making it suitable for various chemical transformations. Its solubility characteristics and reactivity patterns are critical for its applications in synthetic chemistry and medicinal research .
Thalidomide-5'-O-C2-alkyne has diverse applications across several scientific fields:
This compound's ability to interact with biological systems makes it a valuable tool in both academic research and pharmaceutical development, highlighting its significance in contemporary scientific investigations.
Thalidomide-based compounds function as potent ligands for the E3 ubiquitin ligase cereblon (CRBN), a critical component in the ubiquitin-proteasome system. The incorporation of terminal alkyne functionality (-C≡C-H) at the 5'-position via an ether linkage serves multiple strategic purposes in molecular design. First, the alkyne group enables efficient click chemistry conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing modular attachment to azide-functionalized target protein ligands [1] [3]. This bioorthogonal reaction occurs under mild conditions compatible with diverse functional groups, preserving the integrity of complex molecular architectures. Second, positioning at the 5'-oxygen minimizes disruption to the pharmacophoric elements essential for CRBN binding. The glutarimide ring and phthalimide moiety engage CRBN's tri-tryptophan pocket (Trp380, Trp386, Trp400), and the C2-alkyne linker length maintains optimal distance from these critical interaction sites [2] [4]. Third, the terminal alkyne serves as a versatile chemical handle for PROTAC assembly without requiring additional protecting group strategies, significantly streamlining synthetic routes to heterobifunctional degraders [6].
Table 1: Key Design Features of Thalidomide-5'-O-C2-alkyne
| Design Element | Chemical Feature | Functional Role |
|---|---|---|
| CRBN Binding Motif | Glutarimide-phthalimide core | E3 ligase recruitment |
| Attachment Point | 5'-O-position | Minimizes binding disruption |
| Linker Type | C2 alkyl spacer (O-CH₂-C≡CH) | Spatial orientation control |
| Functional Group | Terminal alkyne | Click chemistry conjugation |
| Stereochemical Consideration | Racemic mixture | Matches clinical thalidomide derivatives |
The synthesis of Thalidomide-5'-O-C2-alkyne follows a sequential functionalization strategy beginning with commercially available thalidomide. The synthetic pathway employs regioselective alkylation at the 5'-position, capitalizing on the enhanced nucleophilicity of this hydroxyl group compared to the imide functionalities. The optimized route proceeds as follows:
Figure 1: Synthetic Scheme for Thalidomide-5'-O-C2-alkyne
Thalidomide + NaH → Thalidomide-5'-O⁻ Na⁺ Thalidomide-5'-O⁻ Na⁺ + Br-CH₂-C≡CH → Thalidomide-5'-O-CH₂-C≡CHCritical structural validation is performed using NMR spectroscopy, with characteristic signals confirming successful synthesis: ¹H NMR exhibits the distinctive methylene bridge protons at δ 4.70 ppm (d, 2H, -O-CH₂-) and the terminal alkyne proton at δ 2.50 ppm (t, 1H, -C≡CH). Mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 311.30 for C₁₇H₁₅N₂O₄⁺ [6]. Alternative synthetic approaches include transition metal-catalyzed coupling for ether formation and solid-phase synthesis strategies enabling combinatorial PROTAC library generation [3] [4]. The C2 linker length (equivalent to approximately 5.2 Å) provides optimal distance for downstream PROTAC applications, balancing molecular flexibility and spatial requirements for ternary complex formation [4].
Thalidomide-5'-O-C2-alkyne serves as a versatile CRBN-recruiting half in PROTAC architecture. Optimization focuses on balancing molecular properties critical for degrader efficacy:
Linker Engineering: The O-C2-alkyne configuration demonstrates superior synthetic versatility compared to N-alkylated analogs (e.g., Thalidomide-5-NH-C-alkyne CAS 2357110-24-6) [6]. The ether linkage maintains metabolic stability by reducing susceptibility to amidase cleavage while providing a conformationally flexible tether that facilitates optimal positioning between E3 ligase and target protein [3] [4]. Comparative studies reveal that PEG-containing variants (e.g., Thalidomide-4'-ether-PEG₂-alkyne, CAS 2098487-52-4) offer enhanced solubility but may increase molecular weight beyond the ideal range for blood-brain barrier penetration [3].
CRBN Binding Preservation: Surface plasmon resonance (SPR) studies confirm that the 5'-O-C2-alkyne modification maintains nanomolar affinity for cereblon (KD = 230 nM), comparable to underivatized thalidomide (KD = 250 nM) [2] [4]. This minimal binding perturbation is attributed to the distal modification strategy that leaves the glutarimide-phthalimide pharmacophore undisturbed. Molecular docking simulations indicate the alkyne linker projects away from the CRBN binding pocket, enabling unhindered neosubstrate recruitment [4].
Ternary Complex Formation: Effective PROTACs require simultaneous engagement of both E3 ligase and target protein. Biophysical characterization using cryo-electron microscopy demonstrates that PROTACs incorporating Thalidomide-5'-O-C2-alkyne form stable ternary complexes with CRBN and various target proteins (BRD4, FKBP12), with complex half-lives exceeding 15 minutes [4]. This stability correlates with efficient target ubiquitination observed in cellular assays.
Table 2: Comparative Analysis of Thalidomide-Based Alkyne Building Blocks
| Compound Name | CAS Number | Attachment Point | Linker Composition | Molecular Weight | Key Applications |
|---|---|---|---|---|---|
| Thalidomide-5'-O-C2-alkyne | Not specified | 5'-O-position | -CH₂-C≡CH | 310.3 g/mol | General PROTAC synthesis |
| Thalidomide-4'-ether-PEG₂-alkyne | 2098487-52-4 | 4'-O-position | -O-(CH₂CH₂O)₂-CH₂-C≡CH | 400.38 g/mol | Solubility-enhanced PROTACs |
| Thalidomide-5-NH-C-alkyne | 2357110-24-6 | 5-NH-position | -CH₂-C≡CH | 311.30 g/mol | Alternative attachment chemistry |
| Thalidomide-O-C5-alkyne | Not specified | O-position | -(CH₂)₅-C≡CH | 368.39 g/mol | Extended linker applications |
The strategic incorporation of terminal alkyne functionality enables rapid PROTAC prototyping through modular conjugation with azide-functionalized ligands targeting oncoproteins such as BRD4, AR, and EGFR. Case studies demonstrate that PROTACs synthesized using this building block achieve sub-micromolar DC50 values (concentration for 50% degradation) in cellular models. For example, a BRD4-degrading PROTAC synthesized via click chemistry conjugation between Thalidomide-5'-O-C2-alkyne and JQ1-azide exhibited DC50 = 50 nM in MV4-11 leukemia cells [3] [4]. This synthetic efficiency facilitates structure-activity relationship (SAR) studies by enabling systematic variation of the target-warhead component while maintaining consistent E3 ligase recruitment.
Table 3: PROTAC Applications Enabled by Thalidomide-5'-O-C2-alkyne
| Target Protein | Conjugated Ligand | Linker Length | Cellular Activity | Reference |
|---|---|---|---|---|
| BRD4 | JQ1 derivative | C2 + triazole | DC₅₀ = 50 nM (MV4-11) | [4] |
| FKBP12 | SLF-azide | C2 + triazole | DC₅₀ = 10 nM (HEK293) | [3] |
| CDK9 | NVP-2 derivative | C2 + triazole | IC₅₀ = 15 nM (MDA-MB-468) | [4] |
| PARP1 | Olaparib derivative | C2 + PEG₄ | DC₅₀ = 200 nM (MDA-MB-436) | [4] |
Future development focuses on next-generation analogs featuring chiral resolution to explore enantioselective CRBN binding and fluorinated linkers for PET probe development. These innovations leverage the synthetic accessibility provided by the alkyne handle while addressing limitations in current PROTAC design [7] [4].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: